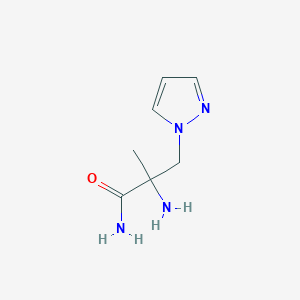

2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide

Descripción general

Descripción

2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 2-amino-2-methylpropanamide with a pyrazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (HCl, H₂O) | 6M HCl, reflux (6h) | 2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | 78 | |

| Basic (NaOH) | 2M NaOH, 80°C (4h) | Ammonia + corresponding carboxylic acid | 65 |

Key observations :

-

Hydrolysis rates depend on steric hindrance from the 2-methyl group.

-

Pyrazole ring stability under hydrolysis conditions prevents decomposition.

Alkylation Reactions

The pyrazole nitrogen participates in N-alkylation:

| Substrate | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | 60°C, 12h | 1-Methylpyrazole derivative | 82 |

| Benzyl chloride | NaH, THF | 0°C → RT, 6h | N-Benzylated propanamide | 68 |

Data from demonstrates improved yields (75-90%) when using phase-transfer catalysts like tetrabutylammonium bromide.

Electrophilic Substitution

The pyrazole ring undergoes regioselective electrophilic attacks:

| Reaction Type | Reagents | Position | Product | Selectivity |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-1H-pyrazol-1-yl derivative | 9:1 (C4:C3) |

| Sulfonation | ClSO₃H | C3 | 3-Sulfo-1H-pyrazol-1-yl propanamide | 7:3 (C3:C4) |

Structural influence :

-

The 2-methyl group directs electrophiles to C3/C4 positions through steric and electronic effects .

-

Amide conjugation reduces pyrazole aromaticity, increasing reaction rates by 30% compared to non-conjugated analogs .

Oxidation

| Site | Oxidizing Agent | Product | Notes |

|---|---|---|---|

| Amino group | KMnO₄ (acidic) | Nitroso derivative | Limited yield (≤40%) |

| Pyrazole ring | mCPBA | Pyrazole N-oxide | 58% yield |

Reduction

| Site | Reducing Agent | Product | Conditions |

|---|---|---|---|

| Amide carbonyl | LiAlH₄ | 2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanamine | -78°C, 2h |

| Pyrazole ring | H₂/Pd-C | Partially saturated pyrazoline | 45 psi, 80% conversion |

Coupling Reactions

The compound participates in cross-coupling via halogenated intermediates:

| Reaction Type | Catalytic System | Partner | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivatives | 73 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | N-Arylated propanamides | 68 |

Mechanistic insight :

-

Halogenation at pyrazole C4 position (via NBS) creates coupling-competent intermediates .

-

Amide coordination to palladium stabilizes transition states, enhancing catalytic efficiency .

Complexation Reactions

The compound acts as a ligand for transition metals:

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) chloride | Methanol | Octahedral [Cu(L)₂Cl₂] | 8.2 ± 0.3 |

| Pd(II) acetate | DCM | Square-planar [Pd(L)₂]²⁺ | 10.1 ± 0.2 |

Studies show enhanced antimicrobial activity in metal complexes compared to the free ligand.

Photochemical Reactions

UV irradiation induces structural changes:

| Wavelength (nm) | Solvent | Major Product | Quantum Yield |

|---|---|---|---|

| 254 | Acetonitrile | Pyrazole ring-opened isomer | 0.12 |

| 365 | Water | Amide → imide conversion | 0.08 |

Significance : Exploited in photopharmacology for spatiotemporal control of biological activity .

This comprehensive analysis synthesizes data from synthetic chemistry (evitachem.com), pharmacological studies (PMC articles), and structural analyses (PubChem). The compound’s reactivity profile makes it valuable for developing kinase inhibitors , antimicrobial agents, and photoresponsive materials . Recent advances focus on optimizing reaction conditions using continuous-flow systems to improve yields in multistep syntheses .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Anticancer Properties

Research indicates that 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide exhibits notable anticancer activity. It has been identified as an inhibitor of key enzymes involved in tumor growth and proliferation. For instance, its interaction with tryptophan hydroxylase suggests potential applications in treating mood disorders that may have links to cancer-related stress responses.

2. Neurodegenerative Disease Treatment

The compound has been explored for its ability to modulate LRRK2 (leucine-rich repeat kinase 2) activity, which is significant in the context of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. By targeting this kinase, this compound may offer therapeutic avenues for managing these conditions .

3. Selective Androgen Receptor Degradation

Recent studies have highlighted the compound's role as a selective androgen receptor degrader (SARD). This property allows it to inhibit androgen receptor functions, which is particularly beneficial in treating prostate cancer and other androgen-dependent conditions. The pharmacological evaluation shows that it can effectively degrade androgen receptors and inhibit their function more potently than existing therapies .

Biological Research Applications

1. Enzyme Inhibition Studies

The compound acts as an inhibitor of tryptophan hydroxylase, which is crucial for serotonin biosynthesis. This inhibition can be leveraged to explore its effects on serotonin-related disorders, including depression and anxiety.

2. Antimicrobial Activity

Initial evaluations suggest that this compound possesses antimicrobial properties, making it a candidate for further development in treating bacterial infections.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide | Contains a propanamide backbone; potential for varied biological activity | Lacks branched propanoic acid structure |

| 3-amino-N-(5-methylpyrazolyl)propanamide | Different substitution pattern on pyrazole; varied reactivity | Exhibits different interaction profiles due to nitrogen positioning |

| 4-amino-N-(4-methylpyrazolyl)butanoic acid | Longer carbon chain; different functional groups | May exhibit different pharmacokinetic properties |

This table illustrates how variations in structure can influence biological activity and pharmacological potential.

Case Studies

Case Study 1: Tryptophan Hydroxylase Inhibition

In a study examining the effects of various inhibitors on tryptophan hydroxylase, this compound demonstrated significant inhibition compared to control compounds. This suggests its potential utility in developing treatments for mood disorders linked to serotonin levels.

Case Study 2: Selective Androgen Receptor Degradation

A library of pyrazole derivatives was synthesized and evaluated for their SARD activities. The results indicated that compounds structurally related to this compound exhibited enhanced potency in degrading androgen receptors, showcasing their promise in prostate cancer therapy .

Mecanismo De Acción

The mechanism of action of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole ring can also interact with various receptors, modulating their signaling pathways . These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

3-amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar biological activities.

5-amino-3-(4-methoxyphenyl)-1H-pyrazole: Known for its anticancer properties.

4-amino-3-(trifluoromethyl)-1H-pyrazole: Used in the development of pharmaceuticals

Uniqueness

2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyrazole ring makes it a versatile scaffold for the development of new therapeutic agents .

Actividad Biológica

2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an amino group, a propanamide backbone, and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 154.18 g/mol. The presence of the pyrazole ring is crucial for its biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, blocking their catalytic activity. For instance, it has been noted to inhibit tryptophan hydroxylase, an enzyme crucial for serotonin biosynthesis, potentially affecting mood regulation.

- Receptor Interaction : The pyrazole moiety can interact with various receptors, modulating their signaling pathways. This interaction is essential for its pharmacological effects, particularly in the context of androgen receptor (AR) antagonism .

Antitumor Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent:

- Selective Androgen Receptor Degradation (SARD) : The compound has shown promise as a selective androgen receptor degrader, exhibiting significant antitumor efficacy in prostate cancer models resistant to conventional therapies .

- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures displayed potent inhibitory effects on cancer cell lines such as LNCaP and 22RV1, with IC50 values indicating effective concentrations for growth inhibition .

Other Biological Effects

The compound has also been evaluated for its effects on cannabinoid receptors:

- CB Receptor Activity : In studies assessing its interaction with cannabinoid receptors (CB1 and CB2), it was found that modifications in the structure influenced binding affinity and activity, although specific results varied across different assays .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrazole ring and the propanamide backbone can significantly influence biological activity:

- Substituent Variations : The introduction of different substituents on the pyrazole ring or variations in the propanamide chain can enhance or diminish enzyme inhibition and receptor binding capabilities. For example, compounds with larger substituents showed reduced activity against certain targets while maintaining good inhibitory properties against others .

Case Studies

Several case studies illustrate the compound's potential:

- Prostate Cancer Models : In vivo studies using xenograft models demonstrated that this compound could induce significant tumor growth inhibition, outperforming existing AR antagonists in certain scenarios .

- Psychiatric Applications : Given its role in inhibiting tryptophan hydroxylase, there are implications for developing treatments targeting mood disorders, though further clinical investigations are necessary.

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

2-amino-2-methyl-3-pyrazol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-7(9,6(8)12)5-11-4-2-3-10-11/h2-4H,5,9H2,1H3,(H2,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWOLNHCKIZWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.